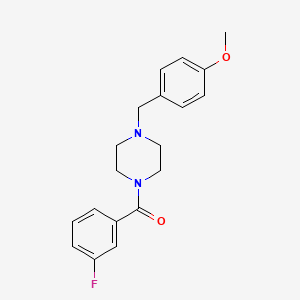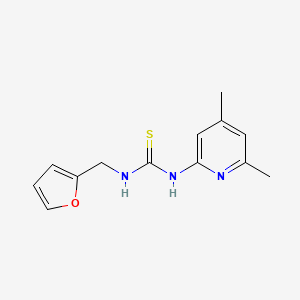
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7567, is a small molecule compound that has been studied extensively for its potential use in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
作用机制
The mechanism of action of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. BRDs are proteins that recognize acetylated lysine residues on histones and other proteins, which can also lead to changes in gene expression. By inhibiting the activity of these enzymes, 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione may alter gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of HDACs and BRDs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
实验室实验的优点和局限性
One advantage of using 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to inhibit the growth of cancer cells in various types of cancer. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential side effects.
未来方向
There are several future directions for research on 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been achieved using various methods. One method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-1H-isoindole-1,3(2H)-dione in the presence of a base. Another method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-2-chloro-1H-isoindole-1,3(2H)-dione in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
科学研究应用
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.
属性
IUPAC Name |
5-bromo-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZGBLHGKDWUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromo-2-(6-methyl-pyridin-2-yl)-isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)



![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)


![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)
